![molecular formula C13H15BrClN3OS2 B2745357 5-溴-N-(5-乙基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)硫代吡咯-2-甲酰胺盐酸盐 CAS No. 1189880-66-7](/img/structure/B2745357.png)

5-溴-N-(5-乙基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)硫代吡咯-2-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

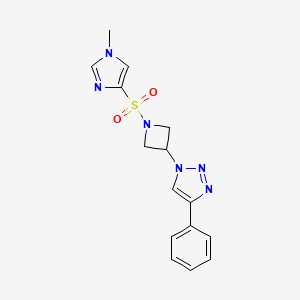

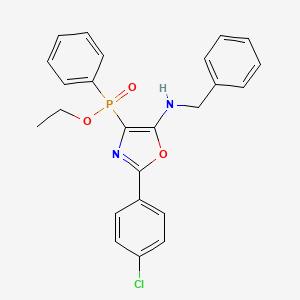

The compound “5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including a bromine atom, a thiophene ring, a carboxamide group, and a tetrahydrothiazolo[5,4-c]pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrothiazolo[5,4-c]pyridine ring, followed by the introduction of the bromine atom and the thiophene ring. The carboxamide group could be introduced in a subsequent step .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothiazolo[5,4-c]pyridine ring is a heterocyclic ring containing nitrogen and sulfur atoms . The thiophene ring is a five-membered aromatic ring with a sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamide group, which can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could influence its solubility .科学研究应用

Antiproliferative and Cytotoxic Activity

The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has led to the discovery of novel compounds with potential antiproliferative and cytotoxic effects. These derivatives were screened in vitro against seven human cancer cell lines using the MTT assay. Remarkably, some analogues demonstrated antiproliferative potency comparable to that of cisplatin, a widely used chemotherapy drug. Importantly, their toxicity on normal 3T3 cells was lower than that of cisplatin .

Antifungal and Antibacterial Properties

Indole phytoalexins, including 5-bromosubstituted derivatives, exhibit a broad spectrum of biological activities. They display antifungal effects, which are crucial for plant defense mechanisms. Additionally, these compounds possess moderate antibacterial activity. Their unique structural features, such as spiro attached thiazoline rings, contribute to their multifaceted bioactivity .

Antiprotozoal Activity

Some indole phytoalexins, including 5-bromosubstituted analogues, have demonstrated antiprotozoal effects. These properties make them interesting candidates for further investigation in the context of infectious diseases .

Cancer Chemoprevention

High consumption of cruciferous vegetables (which contain indole phytoalexins) has been associated with decreased human cancer risk. These compounds exhibit cancer chemopreventive properties, and their consumption may contribute to overall health and disease prevention .

Anticancer Effects

Indole phytoalexins, including 5-bromosubstituted derivatives, display anticancer and antiproliferative effects against various human cancer cell lines. Researchers continue to explore their potential as novel therapeutic agents .

Electron-Induced Decomposition

In addition to biological applications, computational studies have investigated the thermodynamic thresholds of electron-induced decomposition reactions for 5-bromo-4-thio-2’-deoxyuridine (BrSdU). Although experimental difficulties exist, understanding the decomposition pathways of this compound is relevant for radiation therapy and drug design .

作用机制

未来方向

属性

IUPAC Name |

5-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3OS2.ClH/c1-2-17-6-5-8-10(7-17)20-13(15-8)16-12(18)9-3-4-11(14)19-9;/h3-4H,2,5-7H2,1H3,(H,15,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGZYTBOPULZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)

![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)